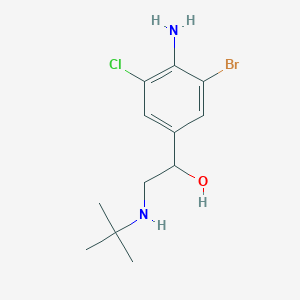

ブロモクレンブテロール

説明

Bromoclenbuterol is a process-related impurity of Clenbuterol . Clenbuterol is a sympathomimetic amine used for breathing disorders as a decongestant and bronchodilator . It is most commonly available as the hydrochloride salt, clenbuterol hydrochloride .

Synthesis Analysis

During the process development of clenbuterol, bromoclenbuterol was identified as a critical impurity along with the final API . The synthesis and characterization of bromoclenbuterol have been described in the literature .

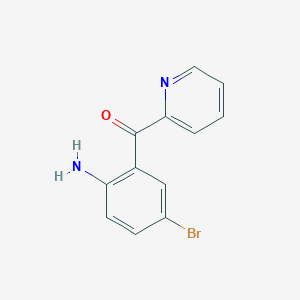

Molecular Structure Analysis

Bromoclenbuterol has the molecular formula C12H18BrClN2O . It is structurally similar to clenbuterol, with some structural and pharmacological similarities to epinephrine and salbutamol .

Chemical Reactions Analysis

The formation of bromoclenbuterol as an impurity in the synthetic process of clenbuterol has been studied . It was identified as a critical impurity because it cannot be eliminated from the API molecule after formation in the reaction .

科学的研究の応用

合成と特性評価

ブロモクレンブテロールは、クレンブテロールの開発中に特定されたプロセス関連不純物です . 医薬品化学において合成および特性評価が行われています . ブロモクレンブテロールの合成は、クレンブテロールのプロセス開発において重要な部分です .

呼吸器疾患

ブロモクレンブテロールは、クレンブテロールと同様に、気管支拡張薬および鼻閉塞除去薬として呼吸器疾患に使用されます . 喘息などの慢性呼吸器疾患を持つ人々は、気管支拡張薬としてこれを使い、呼吸を楽にします .

代謝と体脂肪

ブロモクレンブテロールは、体の基礎代謝率(BMR)を高めながら、体脂肪の代謝率を高めます . これは、体重減量やボディビルディングの用途で潜在的に有用です .

平滑筋弛緩作用

ブロモクレンブテロールは、気管支拡張薬および子宮弛緩薬として、平滑筋弛緩作用のために一般的に使用されます . これは、平滑筋のけいれんを含む状態の治療に潜在的に有用です .

科学研究

ブロモクレンブテロールは、科学研究のために利用できます<a aria-label="2: 6. Scientific Research" data-citationid="ddfdd407-d424-2988-

作用機序

Safety and Hazards

将来の方向性

While specific future directions for bromoclenbuterol are not available, the field of drug delivery systems, including those for beta-agonists like clenbuterol, is evolving. There is ongoing research into nano-drug delivery, targeted and smart drug delivery using stimuli-responsive and intelligent biomaterials .

特性

IUPAC Name |

1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrClN2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBROAKIHDILEQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376770 | |

| Record name | Bromoclenbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37153-52-9 | |

| Record name | Bromoclenbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoclenbuterol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KJ88YP4R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How is Bromoclenbuterol detected and quantified in complex matrices?

A1: Gas chromatography/mass spectrometry (GC/MS) proves effective in identifying and quantifying Bromoclenbuterol within complex mixtures. Researchers have successfully employed both electron impact (EI) and chemical ionization (CI) techniques with this method. The analysis is enhanced by derivatizing Bromoclenbuterol into trimethylsilyl ethers and boronated derivatives. [] This approach allows for the differentiation of Bromoclenbuterol from other compounds, even those with similar structures. You can find more details about this analytical approach in the research paper titled "Structural elucidation of clenbuterol- and mabuterol-like compounds in complex matrices using silylated and n-butylboronate derivatives by gas chromatography/electron impact and chemical ionization mass spectrometry". []

Q2: Why is Bromoclenbuterol considered a critical impurity in Clenbuterol production?

A2: Bromoclenbuterol is identified as a critical impurity during the manufacturing of Clenbuterol. [] While the exact reason for this classification isn't elaborated upon in the provided research, it suggests that even small amounts of Bromoclenbuterol could potentially impact the safety and efficacy of the final Clenbuterol product. This highlights the importance of strict quality control measures throughout the production process.

Q3: What analytical techniques are used to determine the presence of Bromoclenbuterol in food products?

A3: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and reliable method for detecting Bromoclenbuterol in food samples, specifically pork and pork liver. [] This technique can quantify Bromoclenbuterol at trace levels, ensuring food safety and regulatory compliance. For a deeper understanding of this method and its application, refer to the research article titled "Determination of 22 β-agonists in pork and pork liver by high performance liquid chromatography-tandem mass spectrometry." []

Q4: Can you explain the application of Molecularly Imprinted Solid-Phase Extraction (MISPE) in Bromoclenbuterol analysis?

A4: MISPE, a highly selective extraction technique, effectively isolates and concentrates Bromoclenbuterol from complex sample matrices. [] This method utilizes a molecularly imprinted polymer (MIP) specifically designed to bind with Bromoclenbuterol or its structural analogs. The research paper "Determination of clenbuterol in bovine liver by combining matrix solid-phase dispersion and molecular imprinted solid-phase extraction followed by liquid chromatography/electrospray ion trap multiple-stage mass spectrometry" details the use of MISPE with bromoclenbuterol as a template for clenbuterol analysis, demonstrating its efficiency and selectivity. [] This approach significantly enhances the sensitivity and accuracy of analytical methods used for detecting Bromoclenbuterol in various samples.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

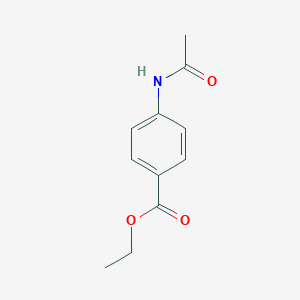

![N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine](/img/structure/B195713.png)